molecular formula C13H8BrClN2O3 B14369842 (2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone CAS No. 90019-29-7

(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone

Cat. No.: B14369842
CAS No.: 90019-29-7
M. Wt: 355.57 g/mol
InChI Key: VZGDYLQADUSJIP-UHFFFAOYSA-N
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Description

(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone is a complex organic compound with the molecular formula C13H9BrClN2O3 It is characterized by the presence of amino, bromo, nitro, and chlorophenyl groups attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of 2-amino-3-bromophenyl with nitric acid to introduce the nitro group, followed by a Friedel-Crafts acylation reaction with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2’-chloro-5-nitrobenzophenone
  • 2-Amino-5-nitro-2’-chlorobenzophenone
  • Benzophenone, 2-amino-2’-chloro-5-nitro

Uniqueness

(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone is unique due to the presence of both bromo and nitro groups on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

90019-29-7

Molecular Formula

C13H8BrClN2O3

Molecular Weight

355.57 g/mol

IUPAC Name

(2-amino-3-bromo-5-nitrophenyl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C13H8BrClN2O3/c14-10-6-7(17(19)20)5-9(12(10)16)13(18)8-3-1-2-4-11(8)15/h1-6H,16H2

InChI Key

VZGDYLQADUSJIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)N)Cl

Origin of Product

United States

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